molecular formula C8H7BrN2O B14843653 8-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one

8-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one

Cat. No.: B14843653
M. Wt: 227.06 g/mol
InChI Key: MEBKSGZEOYOWAX-UHFFFAOYSA-N
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Description

8-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one is a brominated derivative of 1,4-dihydro-2,7-naphthyridin-3(2H)-one. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one typically involves the bromination of 1,4-dihydro-2,7-naphthyridin-3(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dihydro-2,7-naphthyridin-3(2H)-one
  • 8-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one
  • 8-Fluoro-1,4-dihydro-2,7-naphthyridin-3(2H)-one

Uniqueness

8-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding and other interactions that might enhance the compound’s properties.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

8-bromo-2,4-dihydro-1H-2,7-naphthyridin-3-one

InChI

InChI=1S/C8H7BrN2O/c9-8-6-4-11-7(12)3-5(6)1-2-10-8/h1-2H,3-4H2,(H,11,12)

InChI Key

MEBKSGZEOYOWAX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CNC1=O)C(=NC=C2)Br

Origin of Product

United States

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